2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
H3-Receptor Histamine Antagonism
A study explored the synthesis and evaluation of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists. This research is crucial in understanding the potential of these compounds in modulating histamine levels, with implications for drug development targeting histamine-related diseases (Ganellin et al., 1996).
Carbonic Anhydrase Inhibition
A series of arenesulfonyl-2-imidazolidinones were investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in pH regulation. This research highlights the compound's potential in therapeutic applications related to pH imbalances in human physiology (Abdel-Aziz et al., 2015).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were examined for their antioxidant activity. Such studies contribute to the development of compounds with potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Glutaminase Inhibition
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases efforts to find more potent and soluble compounds for cancer therapy. This highlights the compound's potential role in inhibiting a key enzyme involved in cancer cell proliferation (Shukla et al., 2012).
Antimicrobial and Antifungal Agents
A study on imidazole derivatives targeting the dihydropteroate synthase enzyme evaluated these compounds' antimicrobial and antifungal activities. Such research is critical in addressing drug resistance in pathogenic microorganisms, offering insights into new therapeutic agents (Daraji et al., 2021).
properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-15(2)29(26,27)17-8-6-16(7-9-17)13-21(25)22-11-10-20-23-18(14-24(20)3)19-5-4-12-28-19/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLGGZMRODSPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCC2=NC(=CN2C)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.